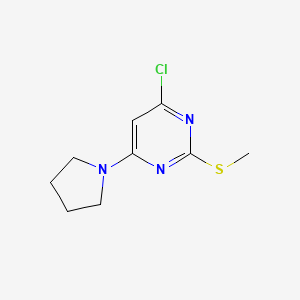

4-Chloro-2-(methylthio)-6-(pyrrolidin-1-yl)pyrimidine

Description

Properties

IUPAC Name |

4-chloro-2-methylsulfanyl-6-pyrrolidin-1-ylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClN3S/c1-14-9-11-7(10)6-8(12-9)13-4-2-3-5-13/h6H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVDFPCMQZZEGAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC(=CC(=N1)Cl)N2CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00363304 | |

| Record name | 4-Chloro-2-(methylthio)-6-(pyrrolidin-1-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00363304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

339017-59-3 | |

| Record name | 4-Chloro-2-(methylthio)-6-(pyrrolidin-1-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00363304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of 4-Chloro-2-(methylthio)pyrimidine Core

A key intermediate in the synthesis is 4-chloro-2-(methylthio)pyrimidine , which can be prepared by chlorination of 4-hydroxy-2-methylthiopyrimidine using phosphorus oxychloride in the presence of a base such as triethylamine. This reaction proceeds under heating (around 80 °C) in an organic solvent like toluene, yielding the chlorinated product with high purity (~99.2%) and moderate to good yield (~68%).

| Step | Reagents & Conditions | Outcome | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Chlorination | 4-hydroxy-2-methylthiopyrimidine, POCl3, triethylamine, toluene, 80 °C, 1 h | 4-chloro-2-(methylthio)pyrimidine | 67.9 | 99.2 |

This step is critical as it sets the stage for further substitution at the 6-position.

Introduction of the Pyrrolidin-1-yl Group at the 6-Position

The substitution of the 6-position with a pyrrolidin-1-yl group is generally achieved via nucleophilic aromatic substitution (SNAr) on the 4-chloro-2-(methylthio)pyrimidine intermediate or its precursors. The pyrrolidine nucleophile attacks the electrophilic carbon at the 6-position, displacing a suitable leaving group or adding to a reactive intermediate.

While specific detailed protocols for this step on this exact compound are scarce, analogous pyrimidine substitutions typically involve:

- Reacting the chlorinated pyrimidine intermediate with pyrrolidine under reflux in polar aprotic solvents (e.g., DMF, DMSO).

- Using mild bases or catalysts to facilitate substitution.

- Controlling temperature and reaction time to optimize yield and minimize side reactions.

Alternative Multi-Step Synthesis via Novel Intermediates

A patented process for related pyrimidine derivatives involves the preparation of a novel intermediate, 6-(chloromethyl)-6-hydroxy-2-(methylthio)-5,6-dihydropyrimidin-4(1H)-one , from ethyl 4-chloroacetoacetate and S-methylisothiourea hemisulfate. This intermediate is then treated with aqueous sulfuric acid to yield the chloromethyluracil scaffold, which can be further functionalized.

Although this process is for a uracil derivative, the strategy of isolating intermediates to improve purity and yield, and using controlled acidic hydrolysis, can be adapted for the preparation of substituted pyrimidines like this compound.

Summary Table of Preparation Steps

Research Findings and Optimization Notes

The use of phosphorus oxychloride for chlorination is well-established and provides high purity chlorinated pyrimidines with minimal by-products.

Isolation of intermediates before further substitution steps improves control over reaction conditions and product quality, reducing impurities such as methyl mercaptan-derived by-products.

Acidic hydrolysis steps using sulfuric acid rather than hydrochloric acid can reduce by-product formation and improve yield in related pyrimidine syntheses, suggesting that acid choice is critical for optimizing the process.

The nucleophilic substitution to introduce the pyrrolidinyl group requires careful control of temperature and solvent to avoid side reactions and degradation.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(methylthio)-6-(pyrrolidin-1-yl)pyrimidine can undergo various chemical reactions, including:

Nucleophilic Substitution: The chloro group at the 4-position can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The pyrimidine ring can be reduced under hydrogenation conditions to yield dihydropyrimidine derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide, primary amines, or thiols in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like dichloromethane or acetonitrile.

Reduction: Hydrogen gas with a palladium on carbon (Pd/C) catalyst in ethanol or methanol.

Major Products

Nucleophilic Substitution: Substituted pyrimidines with various functional groups replacing the chloro group.

Oxidation: Sulfoxides or sulfones of the original compound.

Reduction: Dihydropyrimidine derivatives.

Scientific Research Applications

4-Chloro-2-(methylthio)-6-(pyrrolidin-1-yl)pyrimidine has several applications in scientific research:

Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting kinases or other enzymes involved in disease pathways.

Organic Synthesis: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.

Biological Studies: The compound can be used to study the interactions of pyrimidine derivatives with biological targets, aiding in the development of new drugs.

Industrial Applications: It may be used in the development of agrochemicals or other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-2-(methylthio)-6-(pyrrolidin-1-yl)pyrimidine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors. The chloro and methylthio groups can interact with active sites of enzymes, while the pyrrolidinyl group can enhance binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrimidine derivatives exhibit diverse biological activities depending on substituent patterns. Below is a detailed comparison of 4-Chloro-2-(methylthio)-6-(pyrrolidin-1-yl)pyrimidine with structurally related compounds, focusing on key structural variations and their pharmacological implications.

Table 1: Structural and Functional Comparison of Pyrimidine Derivatives

*Estimated XLogP3 based on structural analogs.

Key Structural and Functional Insights

Substituent Effects at Position 2: Methylthio (SMe): Present in the target compound, this group contributes moderate lipophilicity (XLogP3 ~2.5) and serves as a leaving group in nucleophilic substitution reactions . Sulfonyl (SO₂Me): In compound 48 (), oxidation of methylthio to sulfonyl increases polarity, enhancing solubility and metabolic stability but reducing membrane permeability . Amino (NH₂): In 4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine, the amino group enables hydrogen bonding, improving target affinity but reducing lipophilicity (XLogP3 ~1.8) .

Substituent Effects at Position 6: Pyrrolidin-1-yl vs. Ether/Thioether Groups: Ethoxy (OEt) or ethylthio (SEt) substituents () improve aqueous solubility but may reduce enzymatic binding due to reduced hydrophobicity .

Substituent Effects at Position 4 :

- Chloro (Cl) : A common electron-withdrawing group, chloro enhances electrophilicity at the 4-position, facilitating nucleophilic displacement reactions in drug design .

- Trifluoromethyl (CF₃) : In compound 48 (), CF₃ provides strong electron-withdrawing effects and metabolic resistance, often seen in agrochemicals and antivirals .

Kinase Inhibition: The pyrrolidine/piperidine moieties are common in kinase inhibitors (e.g., TRK inhibitors in ), indicating the target compound’s relevance in cancer therapy .

Biological Activity

4-Chloro-2-(methylthio)-6-(pyrrolidin-1-yl)pyrimidine (CAS Number: 339017-59-3) is a heterocyclic compound that has garnered attention for its potential biological activities. This article summarizes its pharmacological properties, mechanisms of action, and relevant case studies, drawing from diverse research sources.

Chemical Structure and Properties

The compound has the following structural formula:

- Molecular Formula : C9H12ClN3S

- Molecular Weight : 229.73 g/mol

- IUPAC Name : 4-chloro-2-(methylsulfanyl)-6-(1-pyrrolidinyl)pyrimidine

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Inhibition of Kinases : Research indicates that pyrimidine derivatives can act as inhibitors of specific kinases involved in cancer cell proliferation. This compound may exhibit similar properties, affecting signaling pathways critical for tumor growth and survival .

- Antimicrobial Activity : Some studies have suggested that compounds with pyrimidine structures possess antimicrobial properties, potentially inhibiting bacterial growth through interference with nucleic acid synthesis .

- Cytotoxic Effects : Preliminary findings indicate that this compound may induce cytotoxicity in various cancer cell lines, leading to apoptosis. The mechanism appears to involve cell cycle arrest and the induction of pro-apoptotic factors .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Case Study 1: Anti-Cancer Activity

A study evaluated the effects of this compound on A549 lung cancer cells. The results showed significant cytotoxic effects, with a marked increase in late apoptosis rates. Flow cytometry analysis revealed that treatment led to a substantial reduction in viable cells, indicating potential as an anti-cancer agent .

Case Study 2: Antimicrobial Properties

In another investigation, the antimicrobial efficacy of this compound was assessed against various strains of bacteria. The results indicated that it effectively inhibited bacterial growth, suggesting its potential use as an antimicrobial agent in therapeutic applications .

Q & A

Q. What are the recommended synthetic routes for 4-Chloro-2-(methylthio)-6-(pyrrolidin-1-yl)pyrimidine?

- Methodology : The compound can be synthesized via nucleophilic substitution reactions. For example, substituting a chloro group at the 4-position of pyrimidine with pyrrolidine under reflux conditions in ethanol or THF. A direct synthesis pathway involves using 4-amino-2-methyl-6-chloropyrimidine as a precursor, reacting it with pyrrolidine in the presence of a catalytic acid (e.g., HCl) to facilitate substitution . Purification typically involves recrystallization from ethanol or column chromatography.

Q. How is the compound characterized structurally?

- Methodology :

- X-ray crystallography : Resolve crystal structures to confirm substituent positions and hydrogen-bonding interactions (e.g., N–H⋯Cl bonds in pyrimidinium salts) .

- NMR spectroscopy : Use and NMR to verify substituent integration and chemical shifts. For instance, the methylthio group (S–CH) shows distinct resonances at δ ~2.5 ppm in NMR .

- Mass spectrometry : Confirm molecular weight via ESI-MS or HRMS, ensuring accurate mass-to-charge ratios match theoretical values .

Q. What safety protocols are critical during handling?

- Methodology :

- Use PPE: Gloves, lab coat, and safety goggles to avoid skin/eye contact.

- Work in a fume hood to prevent inhalation of fine particles.

- Store waste separately and dispose via certified hazardous waste services.

- Avoid contact with oxidizing agents due to potential decomposition .

Advanced Research Questions

Q. How can reaction yields be optimized for this compound?

- Methodology :

- Catalyst screening : Test acids (e.g., HCl, HSO) to enhance substitution efficiency. Evidence shows HCl increases yield to ~60% in similar pyrimidine syntheses .

- Solvent optimization : Compare polar aprotic solvents (DMF, DMSO) vs. ethanol for reaction rate and purity.

- Temperature control : Reflux at 80–100°C for 12–24 hours, monitoring by TLC/HPLC for intermediate conversion .

Q. How to design structure-activity relationship (SAR) studies for biological activity?

- Methodology :

- Modify substituents : Replace pyrrolidine with piperidine or morpholine to assess impact on target binding (e.g., kinase inhibition) .

- Bioassays : Test analogs in cell-based assays (e.g., anti-proliferation in cancer lines) and compare IC values. For example, pyrimidine derivatives with methylthio groups show enhanced Src/Abl kinase inhibition .

- Computational modeling : Use docking studies to predict interactions with biological targets (e.g., α7 nicotinic acetylcholine receptors) .

Q. How to resolve contradictions in biological assay data across studies?

- Methodology :

- Replicate conditions : Ensure identical cell lines, assay buffers, and incubation times. Variability in IC may arise from differences in cell permeability or metabolite interference .

- Control experiments : Include positive controls (e.g., known kinase inhibitors) and validate purity via HPLC (>95%).

- Meta-analysis : Compare data across published studies (e.g., reports conflicting cell adhesion effects due to varying substituent electronegativity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.